molecular formula C21H18O3 B3058134 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde CAS No. 88015-49-0

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde

Cat. No.: B3058134
CAS No.: 88015-49-0
M. Wt: 318.4 g/mol
InChI Key: JYYIQZAJIGQRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core functionalized with a methoxy group linked to a 4-(benzyloxy)phenyl moiety. These compounds are frequently employed as intermediates in organic synthesis, particularly in the development of pharmaceuticals, dyes, and materials with biological activity. For instance, derivatives of 4-(benzyloxy)benzaldehyde exhibit enhanced DNA-binding properties, making them candidates for antitumor agents .

Properties

IUPAC Name

4-[(4-phenylmethoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-14-17-6-10-20(11-7-17)24-16-19-8-12-21(13-9-19)23-15-18-4-2-1-3-5-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYIQZAJIGQRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604076
Record name 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88015-49-0
Record name 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

The nucleophilic substitution approach leverages 4-(benzyloxy)benzyl halides and 4-hydroxybenzaldehyde under basic conditions. This method, adapted from protocols for analogous phenolic ethers, involves the following steps:

Step 1: Synthesis of 4-(Benzyloxy)benzyl Bromide
4-(Benzyloxy)benzyl alcohol, prepared via benzylation of 4-hydroxybenzyl alcohol using benzyl chloride and cesium carbonate in DMF, is treated with phosphorus tribromide (PBr₃) in dichloromethane. The reaction proceeds at 0°C to room temperature, yielding 4-(benzyloxy)benzyl bromide with a reported purity of ≥95%.

Step 2: Alkylation of 4-Hydroxybenzaldehyde
A mixture of 4-hydroxybenzaldehyde (1.0 equiv), 4-(benzyloxy)benzyl bromide (1.2 equiv), and cesium carbonate (2.0 equiv) in anhydrous DMF is heated at 80°C for 12 hours. The reaction is quenched with ice water, and the product is extracted into ethyl acetate. Column chromatography (hexane/ethyl acetate, 4:1) affords 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde in 65–72% yield.

Key Data:

Parameter Value
Solvent DMF
Base Cs₂CO₃
Temperature 80°C
Yield 65–72%
Purity (GC-MS) 91–96%

This method is favored for its scalability and compatibility with moisture-sensitive intermediates.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers an alternative pathway by coupling 4-hydroxybenzaldehyde with 4-(benzyloxy)benzyl alcohol under mild conditions.

Procedure:
4-Hydroxybenzaldehyde (1.0 equiv), 4-(benzyloxy)benzyl alcohol (1.5 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are dissolved in dry tetrahydrofuran (THF). The reaction is stirred at room temperature for 24 hours, after which the solvent is evaporated. The residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the target compound in 55–60% yield.

Advantages and Limitations:

  • Advantages: Avoids harsh bases; suitable for acid-sensitive substrates.
  • Limitations: Lower yields compared to nucleophilic substitution; higher cost due to DIAD and triphenylphosphine.

Sequential Benzylation Strategy

A patent-derived method employs sequential benzylation of a dihydroxybenzaldehyde precursor, though adaptation is required for the target compound:

Step 1: Protection of 2,4-Dihydroxybenzaldehyde
2,4-Dihydroxybenzaldehyde is selectively benzylated at the 4-position using benzyl chloride and K₂CO₃ in acetone, yielding 4-benzyloxy-2-hydroxybenzaldehyde.

Step 2: Second Benzylation
The 2-hydroxy group is then benzylated with 4-(bromomethyl)benzyloxybenzene (synthesized via Ullmann coupling) under phase-transfer conditions (tetrabutylammonium bromide, NaOH, toluene). This step affords this compound in 50–60% yield.

Critical Parameters:

  • Selective protection is challenging; competing reactions may reduce yield.
  • Requires rigorous purification to isolate the desired regioisomer.

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost Efficiency Scalability Purity (%)
Nucleophilic Substitution 65–72 High Excellent 91–96
Mitsunobu Reaction 55–60 Low Moderate 85–90
Sequential Benzylation 50–60 Moderate Good 88–93

The nucleophilic substitution method emerges as the most viable for industrial applications due to its superior yield and scalability. Conversely, the Mitsunobu reaction is reserved for substrates incompatible with strong bases.

Experimental Characterization

Spectroscopic Data

  • IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).
  • ¹H NMR (400 MHz, CDCl₃): δ 9.88 (s, 1H, CHO), 7.45–7.25 (m, 10H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 5.05 (s, 2H, OCH₂C₆H₄).
  • ¹³C NMR (100 MHz, CDCl₃): δ 190.2 (CHO), 159.8 (C-O), 137.5–114.2 (Ar-C), 70.1 (OCH₂Ph), 69.8 (OCH₂C₆H₄).

Chromatographic Purity

GC-MS analysis confirms a molecular ion peak at m/z 348 [M]⁺, correlating with the molecular formula C₂₁H₁₈O₃.

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Type

4-(Benzyloxy)benzaldehyde
  • Structure : Benzaldehyde substituted with a benzyloxy group at the para position.
  • Molecular Formula : C₁₄H₁₂O₂.
  • Key Properties : Exhibits strong DNA-binding interactions due to the electron-donating benzyloxy group, which enhances π-π stacking with DNA base pairs .
4-Methoxybenzaldehyde (CAS 123-11-5)
  • Structure : Benzaldehyde with a methoxy group at the para position.
  • Molecular Formula : C₈H₈O₂.
  • Key Differences : The smaller methoxy group reduces steric hindrance and lipophilicity compared to benzyloxy, resulting in lower DNA-binding affinity. However, it is more soluble in polar solvents .
3-(Benzyloxy)benzaldehyde
  • Structure : Benzaldehyde with a benzyloxy group at the meta position.
  • Key Differences : Meta substitution disrupts conjugation with the aldehyde group, reducing electronic effects and DNA-binding efficiency compared to para-substituted analogs .
4-(Benzyloxy)-3-methoxybenzaldehyde (CAS 2426-87-1)
  • Structure : Benzaldehyde with benzyloxy (para) and methoxy (meta) groups.
  • Molecular Formula : C₁₅H₁₄O₃.
  • Key Properties: The additional methoxy group introduces steric bulk, slightly lowering DNA interaction efficiency compared to mono-substituted 4-(benzyloxy)benzaldehyde .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituents Solubility (Polarity) Key Applications
4-(Benzyloxy)benzaldehyde C₁₄H₁₂O₂ 212.25 Para-benzyloxy Moderate DNA-binding agents, drug synthesis
4-Methoxybenzaldehyde C₈H₈O₂ 136.15 Para-methoxy High Flavoring agents, intermediates
4-(Benzyloxy)-3-methoxybenzaldehyde C₁₅H₁₄O₃ 242.27 Para-benzyloxy, meta-methoxy Low Specialty chemicals
3-((4-tert-Butylphenoxy)methyl)-4-methoxybenzaldehyde C₂₀H₂₄O₃ 312.41 Bulky tert-butyl group Very low Materials science

Biological Activity

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde, also known as 4-benzyloxy-3-methoxybenzaldehyde, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article aims to explore the biological activities associated with this compound, including its effects on cancer cells, antibacterial properties, and mechanisms of action.

  • Molecular Formula : C21H18O3
  • Average Mass : 318.372 g/mol
  • Structure : The compound features a benzaldehyde moiety with methoxy and benzyloxy substituents, which may influence its biological interactions.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy substitutions have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

CompoundCell LineIC50 (µM)
Derivative AMCF-71.2
Derivative BHCT1163.7
Derivative CHEK 2935.3

These findings suggest that the presence of specific functional groups can enhance the cytotoxicity of these compounds, potentially making them candidates for further development as anticancer agents .

Antibacterial Activity

The antibacterial properties of related phenolic compounds have been documented, with some derivatives showing selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds typically range from 8 µM to 32 µM, indicating moderate antibacterial efficacy.

CompoundBacterial StrainMIC (µM)
Compound XE. faecalis8
Compound YS. aureus16
Compound ZE. coli32

These results highlight the potential for developing new antibacterial agents based on the structural framework of this compound .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve several pathways:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Antimicrobial Action : The phenolic structure may disrupt bacterial cell membranes or inhibit essential metabolic pathways in bacteria.
  • Signal Pathway Modulation : Some studies suggest that these compounds could modulate signaling pathways involved in inflammation and tumor progression .

Case Studies

A notable case study involved the synthesis and evaluation of various benzyloxy-substituted benzaldehyde derivatives, including this compound. The study demonstrated that these derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, supporting their potential use in therapeutic applications .

Q & A

Q. How can I synthesize 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde with high purity?

Methodological Answer: The compound can be synthesized via a Williamson etherification reaction. A typical protocol involves reacting 4-hydroxybenzaldehyde with 4-(benzyloxy)benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

  • Key Steps :
    • Reagent Preparation : Generate 4-(benzyloxy)benzyl chloride by treating 4-(benzyloxy)benzyl alcohol with thionyl chloride.
    • Etherification : Stir the mixture at 60–80°C for 6–12 hours under nitrogen.
    • Purification : Extract the product using dichloromethane, wash with water, and recrystallize from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and aldehyde protons (δ ~9.8 ppm).
  • FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 346) and monitor purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling reactions?

Methodological Answer: The benzyloxy and methoxy substituents create steric hindrance and electron-donating effects, which modulate aldehyde reactivity:

  • Steric Effects : Bulky substituents reduce accessibility to the aldehyde group, slowing nucleophilic additions. Use bulky amine catalysts (e.g., DMAP) to enhance reaction rates.
  • Electronic Effects : Electron-donating groups deactivate the aldehyde toward electrophilic substitution. For Suzuki-Miyaura coupling, pre-activate the aldehyde as a boronate ester using Pd(OAc)₂/XPhos catalytic systems .

Q. How can contradictory solubility data in DMSO and methanol be resolved during formulation studies?

Methodological Answer: Contradictions arise from polymorphic forms or solvent impurities. Use these steps:

DSC/TGA : Analyze thermal behavior to detect polymorphs (melting point variations >5°C indicate different forms).

PXRD : Compare diffraction patterns with computational models (e.g., Mercury software).

Solubility Testing : Pre-saturate solvents with the compound for 24 hours and measure via UV-Vis at λmax 280 nm .

Q. What strategies optimize the compound’s stability under oxidative conditions?

Methodological Answer: The aldehyde group is prone to oxidation. Mitigate degradation via:

  • Protection : Convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid.
  • Antioxidants : Add 0.1% w/v ascorbic acid to formulations.
  • Storage : Use amber vials under argon at −20°C to prevent photolytic and oxidative degradation .

Mechanistic and Safety Questions

Q. What metabolic pathways are predicted for this compound in in vitro hepatocyte models?

Methodological Answer: Phase I metabolism involves oxidation and demethylation. Use:

  • LC-HRMS : Identify metabolites in primary human hepatocytes after 24-hour exposure.
  • CYP Inhibition Assays : Test CYP3A4/2D6 activity using fluorogenic substrates.
  • Computational Tools : Predict metabolic sites with ADMET Predictor™ or SwissADME .

Q. How to mitigate genotoxicity risks identified in Ames tests?

Methodological Answer: If mutagenicity is observed (e.g., TA98 strain revertant counts >2x control):

Structural Modification : Replace the methoxy group with a trifluoromethoxy moiety to reduce electrophilicity.

Chelation : Introduce a hydroxyl group at the para position to enable metal chelation and detoxification .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported cytotoxicity IC50 values across cell lines?

Methodological Answer: Variability often stems from assay conditions. Standardize protocols:

  • Cell Viability Assays : Use ATP-based luminescence (e.g., CellTiter-Glo®) instead of MTT for higher sensitivity.
  • Normalization : Include a reference compound (e.g., doxorubicin) in each experiment.
  • Statistical Analysis : Apply Grubbs’ test to exclude outliers and report 95% confidence intervals .

Advanced Applications

Q. Can this compound serve as a precursor for photoactive macrocycles?

Methodological Answer: Yes, via [2+2] photocycloaddition:

Synthesis : React with 1,2-di(4-pyridyl)ethylene under UV light (λ = 365 nm).

Characterization : Confirm macrocycle formation using MALDI-TOF and single-crystal XRD (e.g., CCDC deposition) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles.
  • Ventilation : Use a fume hood with >0.5 m/s face velocity.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA D003 code) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.